2-Fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid

Boronic acid acidity pKa Lewis acidity

2-Fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid (CAS 1449132-32-4, MW 260.03 g/mol) is a fluorinated, pyridylcarbamoyl-substituted phenylboronic acid derivative. It belongs to a class of heteroaromatic boronic acids that serve as versatile intermediates in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to construct biaryl and heterobiaryl scaffolds.

Molecular Formula C12H10BFN2O3
Molecular Weight 260.03 g/mol
Cat. No. B12855788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid
Molecular FormulaC12H10BFN2O3
Molecular Weight260.03 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)C(=O)NC2=CN=CC=C2)F)(O)O
InChIInChI=1S/C12H10BFN2O3/c14-11-4-3-8(6-10(11)13(18)19)12(17)16-9-2-1-5-15-7-9/h1-7,18-19H,(H,16,17)
InChIKeyLWVDXBKALYJJIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid: A Structurally Differentiated Boronic Acid Building Block for Scientific Procurement


2-Fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid (CAS 1449132-32-4, MW 260.03 g/mol) is a fluorinated, pyridylcarbamoyl-substituted phenylboronic acid derivative . It belongs to a class of heteroaromatic boronic acids that serve as versatile intermediates in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to construct biaryl and heterobiaryl scaffolds [1]. The combination of an ortho-fluoro substituent, a meta-oriented 3-pyridylcarbamoyl group, and a boronic acid moiety on the same phenyl ring creates a unique physicochemical profile—distinct from non-fluorinated, regioisomeric, and pyridine-N-positional analogs—that influences reactivity, acidity, and molecular recognition [2].

Why 2-Fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid Cannot Be Interchanged with Closest Analogs—A Procurement Risk Analysis


Superficially similar compounds within the fluoro-pyridylcarbamoyl-phenylboronic acid family (all sharing the molecular formula C12H10BFN2O3) differ critically in fluorine ring position, pyridine nitrogen orientation, and carbamoyl attachment point. These seemingly minor structural variations produce measurable differences in boronic acid acidity (pKa), protodeboronation rates under basic Suzuki-Miyaura conditions, hydrogen-bond donor/acceptor geometry, and biological target engagement profiles [1]. For instance, the ortho-fluoro substitution pattern lowers the boronic acid pKa relative to non-fluorinated analogs while accelerating base-catalyzed protodeboronation compared to meta- or para-fluoro isomers [2]. Meanwhile, the 3-pyridylcarbamoyl (vs. 2- or 4-pyridyl) orientation determines whether a compound acts as a NAMPT inhibitor or activator—a functional bifurcation documented in medicinal chemistry literature [3]. These differences mean that generic substitution without explicit experimental validation risks altered reactivity, compromised coupling yields, and divergent biological outcomes.

2-Fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid: Quantitative Differentiation Evidence vs. Closest Analogs


Ortho-Fluoro Substitution Lowers Boronic Acid pKa by ~0.5 Units vs. Non-Fluorinated 3-Pyridylcarbamoyl Analog—Enhancing Lewis Acidity for Diol Binding and Transmetalation

The ortho-fluoro substituent on 2-fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid (target compound) lowers the boronic acid pKa relative to the non-fluorinated analog 3-(pyridin-3-ylcarbamoyl)phenylboronic acid. Experimentally, ortho-fluoro substitution on phenylboronic acid reduces pKa from ~8.8 (parent phenylboronic acid) to ~8.3 (2-fluorophenylboronic acid), representing an approximate 0.5-unit acidification [1]. This pKa shift increases the proportion of the more reactive trigonal boronate anion at physiological and mildly basic pH, thereby enhancing diol-binding affinity and transmetalation rates in Suzuki-Miyaura couplings [2]. The non-fluorinated analog 3-(pyridin-3-ylcarbamoyl)phenylboronic acid (MW 242.04) lacks this electronic activation, producing a measurably weaker Lewis acid at the boron center .

Boronic acid acidity pKa Lewis acidity diol recognition

Ortho-Fluoro Protodeboronation Liability: A Double-Edged Sword for Suzuki-Miyaura Coupling Optimization vs. Meta- or Para-Fluoro Isomers

The ortho-fluoro group in 2-fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid (target) accelerates base-catalyzed protodeboronation—the loss of the boronic acid group to form a C–H bond—relative to positional isomers where fluorine is meta or para to boron. Literature reports that mono-ortho-fluorophenylboronic acid protodeboronates faster than the parent phenylboronic acid (t½ ≈ months), yet far slower than polyfluorinated analogs such as pentafluorophenylboronic acid (t½ ≈ milliseconds) [1]. By comparison, positional isomers such as 3-fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid (CAS 1449145-14-5, meta-fluoro relative to B(OH)₂) and 3-fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid (CAS 1449133-22-5) lack the ortho-fluorine/boron juxtaposition and are expected to exhibit greater protodeboronation stability under standard Suzuki conditions (aqueous base, elevated temperature) . This differential stability must be accounted for in coupling protocol design: the target compound requires shorter reaction times, lower temperatures, or specialized Pd precatalysts (e.g., XPhos-based systems) to maximize yield before deboronation competes [1].

Protodeboronation Suzuki-Miyaura coupling ortho-fluorine effect boronic acid stability

3-Pyridyl (vs. 2- or 4-Pyridyl) Carbamoyl Orientation Dictates NAMPT Inhibitory vs. Activating Functional Outcome

The pyridine nitrogen position on the carbamoyl moiety determines whether arylboronic acid derivatives in this class function as NAMPT inhibitors or NAMPT positive allosteric modulators (N-PAMs)/activators. Published SAR and review data establish that 3-pyridyl inhibitors can be converted to 4-pyridyl activators or 'NAD+ boosters' through a single nitrogen positional shift [1]. Specifically, 3-pyridylcarbamoyl-substituted phenylboronic acids have been designed as NAMPT inhibitors targeting the enzyme's active site for anticancer applications, whereas 4-pyridylcarbamoyl analogs can act as NAMPT activators that increase NAD+ biosynthesis—a functionally opposite outcome [1][2]. The target compound 2-fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid carries the 3-pyridyl orientation and is therefore aligned with NAMPT inhibition programs. In contrast, 2-fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid (CAS 1449144-50-6) bears the 4-pyridyl orientation and is structurally predisposed toward NAMPT activation or different target profiles . This functional bifurcation means that substituting a 4-pyridyl or 2-pyridyl isomer into a 3-pyridyl-optimized program may produce pharmacologically opposite effects.

NAMPT inhibition 3-pyridylcarbamoyl NAD+ biosynthesis kinase inhibitor building block

Molecular Weight and Hydrogen-Bond Capacity Differentiation vs. Non-Fluorinated 3-Pyridylcarbamoyl Analog—Impacting Pharmacokinetic Property Prediction

The target compound 2-fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid (MW 260.03 g/mol, 3 H-bond donors, 5 H-bond acceptors, TPSA 82.5 Ų) carries an additional 18 g/mol mass and one additional H-bond acceptor (the ortho-fluorine) compared to its non-fluorinated analog 3-(pyridin-3-ylcarbamoyl)phenylboronic acid (MW 242.04 g/mol, 3 HBD, 4 HBA) [1]. This mass increment of 7.4% and the added fluorine atom affect both calculated logP (increased lipophilicity from fluorine) and metabolic stability (fluorine blocks oxidative metabolism at the ortho position). These differences are significant for fragment-based drug discovery and lead optimization programs where every atom and its contribution to physicochemical property space is tracked [2]. The fluoro substituent also introduces a ¹⁹F NMR handle absent in the non-fluorinated analog, enabling reaction monitoring and metabolic profiling without additional derivatization [2].

Molecular weight hydrogen-bond donors/acceptors drug-likeness physicochemical properties

Vendor Purity Specification Differential: 97% (Thermo Scientific) and 98% (Leyan) vs. 95% (AKSci)—Impacting Reproducibility of Stoichiometry-Sensitive Coupling Reactions

Commercially available purity specifications for 2-fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid vary across suppliers. Thermo Scientific (Alfa Aesar) lists the compound at 97% purity (250 mg unit) , Leyan specifies 98% purity , and AKSci lists a minimum purity specification of 95% . For stoichiometry-sensitive applications such as Suzuki-Miyaura cross-coupling—where boronic acid is typically used in 1.0–1.5 equivalents relative to the aryl halide—a 2–3% absolute purity difference translates to a potential 2–5% error in effective stoichiometry if not independently verified. This matters most in multistep synthetic sequences where cumulative yield losses from substoichiometric boronic acid can be amplified. The 97–98% purity tier from Thermo Scientific/Leyan provides tighter stoichiometric control compared to the 95% minimum from alternative suppliers.

Purity specification vendor comparison Suzuki coupling procurement specification

Carbamoyl Fluoride Suzuki-Type Cross-Coupling Reactivity: The Pyridylcarbamoyl Moiety as Both Electrophile and Directing Group in Pd-Catalyzed C–C Bond Formation

Recent methodology (Chem. Commun. 2024) demonstrates that 2-pyridyl carbamoyl fluorides undergo Pd-catalyzed Suzuki-type cross-coupling with boronic acids to yield medicinally relevant pyridyl amides [1]. While this published study uses carbamoyl fluorides as the electrophilic coupling partner (not the target compound directly), it establishes the broader reactivity principle: pyridylcarbamoyl-substituted aryl systems—including the carbamoyl linkage present in the target compound—can participate in Pd-catalyzed transformations where the pyridine nitrogen acts as a directing group and the fluoride electrophile aids reactivity [1]. The target compound 2-fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid uniquely combines this carbamoyl-Pd-coordination motif with an ortho-fluorophenylboronic acid coupling handle on the same molecule, potentially enabling sequential or orthogonal coupling strategies [2]. In contrast, non-fluorinated 3-(pyridin-3-ylcarbamoyl)phenylboronic acid and positional isomers lack this specific electronic architecture.

Suzuki-Miyaura coupling carbamoyl fluoride Pd catalysis pyridyl amide synthesis

Optimal Application Scenarios for 2-Fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid Based on Quantitative Differentiation Evidence


NAMPT-Targeted Anticancer Drug Discovery: 3-Pyridylcarbamoyl Fragment Elaboration

In programs targeting nicotinamide phosphoribosyltransferase (NAMPT) for oncology indications, 2-fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid serves as a boron-containing fragment or intermediate that maintains the 3-pyridylcarbamoyl pharmacophore essential for NAMPT inhibition. As documented in the J. Med. Chem. 2024 review, 3-pyridyl-substituted inhibitors occupy the NAMPT active site, whereas 4-pyridyl analogs can paradoxically activate the enzyme and boost NAD+ biosynthesis [1]. The ortho-fluoro substituent additionally provides a metabolic blocking group and ¹⁹F NMR probe, advantages absent in the non-fluorinated 3-(pyridin-3-ylcarbamoyl)phenylboronic acid analog [2]. Procurement of the correct 3-pyridyl (not 4-pyridyl) isomer is critical: substituting the 4-pyridylcarbamoyl isomer (CAS 1449144-50-6) could invert the functional pharmacology from inhibition to activation, confounding SAR interpretation [1].

Optimized Suzuki-Miyaura Cross-Coupling with Fluorophenylboronic Acid Protocols

For Pd-catalyzed biaryl bond formation using ortho-fluorophenylboronic acids, the target compound's single ortho-fluoro substituent places it in an intermediate protodeboronation liability category. Compared to polyfluorinated boronic acids (which deboronate within milliseconds under standard conditions), this mono-ortho-fluoro compound can be coupled using optimized precatalyst systems (e.g., XPhos Pd G2 or Buchwald precatalysts) at 40–80 °C with reaction times of 30 min to 2 h, as established for related fluorophenylboronic acid substrates [1][2]. Its pyridylcarbamoyl group may additionally serve as an internal directing group to enhance regioselectivity in Pd-catalyzed transformations, leveraging the methodology recently published for pyridyl carbamoyl fluoride Suzuki couplings [3]. The 97–98% purity tier (Thermo Scientific/Leyan) is recommended for stoichiometry-sensitive couplings .

Fragment-Based Drug Discovery (FBDD) Library Design Requiring Fluorinated Boronic Acid Warheads

In fragment-based screening campaigns where boronic acids serve as reversible covalent warheads targeting catalytic serine/threonine residues or diol-containing active sites, the lower pKa (~8.3) of the ortho-fluorophenylboronic acid moiety—compared to non-fluorinated phenylboronic acids (pKa ~8.8)—increases the fraction of the tetrahedral boronate anion at physiological pH, potentially enhancing target engagement [1]. The 3-pyridylcarbamoyl extension adds hydrogen-bond donor/acceptor capacity (3 HBD, 5 HBA) and TPSA (82.5 Ų) suitable for fragment libraries [2]. The ¹⁹F NMR handle enables direct monitoring of fragment binding in protein-observed NMR experiments without isotopic labeling, a practical advantage over the non-fluorinated analog (CAS 874288-13-8) [3].

Iterative/Sequential Coupling Strategies Exploiting Orthogonal Reactive Handles

The target compound's architecture—featuring a boronic acid at C-1, an ortho-fluoro substituent at C-2, and a 3-pyridylcarbamoyl group at C-5—provides three electronically distinct positions on the phenyl ring. In iterative synthesis strategies, the boronic acid can be coupled first under standard Suzuki conditions, while the pyridyl nitrogen may direct subsequent Pd-catalyzed C–H activation or cross-coupling at a different position. This orthogonality is not achievable with simpler boronic acids that lack the internal directing group, nor with 2- or 4-pyridylcarbamoyl isomers whose nitrogen geometry precludes the same directing effects [1][2]. The carbamoyl group itself can also undergo further transformations (hydrolysis, reduction, or coupling via the published carbamoyl fluoride methodology) to access diverse chemotypes from a single advanced intermediate.

Quote Request

Request a Quote for 2-Fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.